Avocadene 1-acetate (CAS 24607-09-8) is a highly purified, C19 long-chain polyhydroxylated fatty alcohol ester (acetogenin) naturally derived from Persea americana [1]. Characterized by a terminal acetate moiety, two secondary hydroxyl groups, and a single double bond, this lipid acts as a targeted inhibitor of acetyl-CoA carboxylase (ACC)[1], [2]. In procurement and assay design, it serves as a single-agent mechanistic probe for lipid metabolism and nematocidal screening, offering distinct physicochemical and biological profiles compared to crude avocado lipid mixtures (e.g., avocatin B) or its alkyne analog, avocadyne acetate[1].
Substituting pure avocadene 1-acetate with crude 'avocatin' mixtures or alternative avocado acetogenins compromises assay reproducibility and mechanistic clarity. Crude mixtures contain synergistic ratios of alkene and alkyne derivatives, making it impossible to isolate single-agent kinetic parameters in enzyme inhibition studies [1]. Furthermore, substitution with the alkyne analog (avocadyne acetate) introduces a measurable difference in ACC inhibitory potency, skewing structure-activity relationship (SAR) baselines [2]. Finally, utilizing the deacetylated free alcohol (avocadene) alters the partition coefficient and solubility, requiring complete reformulation of delivery vehicles in cell-based or in vivo models[3].
While both C17 avocado acetogenins inhibit acetyl-CoA carboxylase (ACC), their potencies differ based on the terminal aliphatic bond. Avocadene 1-acetate (possessing a terminal alkene) demonstrates an IC50 of 9.4 µM against ACC, whereas its alkyne analog, avocadyne acetate, exhibits a lower IC50 of 5.1 µM[1].
| Evidence Dimension | IC50 for Acetyl-CoA carboxylase (ACC) inhibition |
| Target Compound Data | 9.4 µM |
| Comparator Or Baseline | Avocadyne acetate (5.1 µM) |
| Quantified Difference | ~1.8-fold difference in inhibitory potency |
| Conditions | In vitro ACC enzyme inhibition assay |
Procurement of the exact alkene vs. alkyne analog is required for establishing precise structure-activity relationships (SAR) in lipid metabolism drug discovery.
Crude avocado extracts and avocatin mixtures (which contain both avocadene and avocadyne derivatives) confound the derivation of specific enzyme kinetics due to multi-component interactions. Procuring pure avocadene 1-acetate enables precise real-time NMR and HPLC monitoring of C. elegans ACC inhibition, allowing for the exact calculation of single-agent Vmax and Km parameters[1].
| Evidence Dimension | Suitability for deriving precise enzyme kinetic parameters |
| Target Compound Data | Enables exact Vmax and Km calculation for ACC inhibition |
| Comparator Or Baseline | Avocatin mixtures (confounds single-agent kinetics) |
| Quantified Difference | Binary (Capable vs. Incapable of single-agent kinetic resolution) |
| Conditions | Real-time HPLC/NMR kinetics on partially purified C. elegans ACC |
Pure compound procurement is an absolute requirement for structural biology and unconfounded enzymatic inhibition profiling.
The terminal acetate moiety on avocadene 1-acetate fundamentally alters its solubility profile compared to the free alcohol (avocadene). While deacetylated avocadene possesses a predicted logP of 4.34 and an aqueous solubility of 39 mg/L, the acetylated form is significantly more lipophilic, necessitating different solvent and surfactant strategies for in vitro and in vivo dosing [1].
| Evidence Dimension | Partition coefficient (LogP) and aqueous solubility |
| Target Compound Data | Highly lipophilic acetate ester profile |
| Comparator Or Baseline | Avocadene (LogP ~4.34; Solubility ~39 mg/L) |
| Quantified Difference | Substantial reduction in aqueous solubility via primary hydroxyl acetylation |
| Conditions | Standard physicochemical property modeling |
This difference in lipophilicity dictates that buyers must select different co-solvents or lipid emulsion vehicles depending on whether the acetylated or free alcohol is procured.
Due to its ability to resolve unconfounded enzyme kinetics, avocadene 1-acetate is a structurally precise choice for real-time NMR or HPLC assays targeting acetyl-CoA carboxylase (ACC) in metabolic disease models [1].
As a proven ACC inhibitor that causes paralysis and ROS production in C. elegans, this compound is suited for high-throughput screening against agricultural and veterinary parasitic nematodes [1].
Providing a precise IC50 baseline of 9.4 µM against ACC, it serves as a baseline structural comparator against alkyne-bearing acetogenins for developing novel lipid metabolism modulators [2].